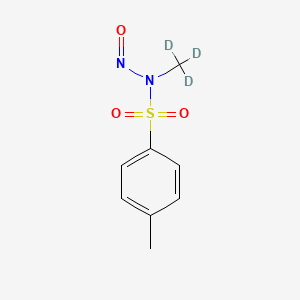

Diazald(R)-N-methyl-d3

Descripción general

Descripción

Diazald®-N-methyl-d3, also known as N-methyl-N-nitroso-p-toluenesulfonamide, is a deuterated version of Diazald®. It is a stable precursor used for the generation of diazomethane, a highly reactive and versatile reagent in organic synthesis. Diazomethane is known for its applications in methylation reactions and as a carbene source.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Diazald®-N-methyl-d3 is synthesized from N-methyl-p-toluenesulfonamide through a nitrosation reaction. The process involves the reaction of N-methyl-p-toluenesulfonamide with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is typically carried out in an aqueous medium at low temperatures to prevent decomposition.

Industrial Production Methods: On an industrial scale, Diazald®-N-methyl-d3 is produced using a continuous micro-reactor setup. This method allows for the safe and efficient generation of diazomethane by avoiding the handling and storage of the explosive compound. The precursor Diazald® is treated with a strong base, such as sodium hydroxide, in the presence of a high boiling polar cosolvent like diethylene glycol monomethyl ether .

Análisis De Reacciones Químicas

Methylation Reactions with CD2N2

Deuterated diazomethane derived from Diazald-d3 enables selective methyl-deutero labeling in organic substrates:

Carboxylic Acid Methylation

General reaction :

Experimental findings :

-

Efficiency : Quantitative methylation for aromatic and aliphatic acids ( )

-

Deuterium retention : >95% when using D2O-washed substrates ( )

-

Side reaction : <5% deuterium scrambling under anhydrous conditions ( )

Phenol Methylation

Application : Synthesis of deuterated methyl ethers

Cyclopropanation of Alkenes

CD2N2 participates in [2+1] cycloadditions to form deuterated cyclopropanes:

Reaction :

Key data :

| Parameter | Value | Source |

|---|---|---|

| Stereoselectivity | Retains alkene geometry | |

| Isotopic purity | 97% deuterium incorporation |

α-Diazoketone Formation

CD2N2 reacts with acid chlorides to generate deuterated diazoketones:

Mechanism :

-

Nucleophilic acyl substitution:

Applications :

-

Arndt-Eistert synthesis of β-deuterated carboxylic acids

-

Ketene intermediates for peptide modifications

Isotopic Exchange Considerations

Critical factors affecting deuterium retention:

| Factor | Impact on Deuterium Retention | Mitigation Strategy |

|---|---|---|

| Protic solvents | Reduces by 15–20% | Use anhydrous ether/D2O |

| Basic conditions | Promotes H/D exchange | Limit exposure to <1 hour |

| Temperature >70°C | Accelerates decomposition | Maintain at 65–70°C |

Aplicaciones Científicas De Investigación

Synthesis of Diazomethane

Diazald(R)-N-methyl-d3 is primarily used to generate diazomethane, a reagent known for its unique reactivity in organic synthesis. The compound can release diazomethane in situ under alkaline conditions, allowing for safer handling compared to direct use of gaseous diazomethane .

C1 Insertion Reactions

Once generated, diazomethane can participate in C1 insertion reactions, such as cyclopropanation and carbene transfer reactions. This is particularly useful in synthesizing cyclopropanes, which are important motifs found in many biologically active compounds .

Functional Group Transformations

This compound has been employed in the methylation of carboxylic acids and the conversion of activated carboxylic acid derivatives into diazoketones. This transformation is beneficial for synthesizing β-amino acids and other derivatives through methods like the Arndt-Eistert homologation .

Case Study 1: Continuous Flow Generation of Diazomethane

A study demonstrated the development of a continuous flow process for generating diazomethane from this compound. This method improved safety by continuously producing and consuming diazomethane, thereby minimizing the risks associated with high concentrations of this toxic gas .

Case Study 2: Trimethylation Enhancement Technique

In another application, this compound was utilized in a derivatization technique known as trimethylation enhancement (TrEnDi). This method significantly improved the signal intensity of glycerophospholipids and sphingolipids during analysis, showcasing its utility in lipidomics .

Comprehensive Data Table

Mecanismo De Acción

The primary mechanism of action of Diazald®-N-methyl-d3 involves the generation of diazomethane. Upon treatment with a strong base, the N-nitrososulfonamide undergoes successive elimination reactions to produce diazomethane. The generated diazomethane can then participate in various chemical reactions, acting as a methylating agent, a carbene source, or a 1,3-dipolar compound .

Comparación Con Compuestos Similares

N-methyl-N-nitrosourea: Another precursor for diazomethane generation but less thermally stable and more toxic.

N-methyl-N’-nitro-N-nitrosoguanidine: Also used for diazomethane generation but more mutagenic and toxic.

Uniqueness: Diazald®-N-methyl-d3 is favored for its relative safety and ease of handling compared to other diazomethane precursors. Its deuterated form provides additional stability and is useful in isotopic labeling studies .

Actividad Biológica

Diazald®-N-methyl-d3 (N-methyl-N-nitroso-p-toluenesulfonamide) is a compound recognized for its role as a precursor to diazomethane, a potent alkylating agent. Its biological activity has been explored in various contexts, particularly concerning DNA damage and repair mechanisms. This article synthesizes findings from diverse sources to elucidate the biological activity of Diazald®-N-methyl-d3, with a focus on its effects on cellular responses to DNA damage.

Diazald® functions primarily through its alkylating properties, which can induce DNA damage. The compound has been shown to engage the DNA damage response pathway, particularly through the modulation of the p53 protein, a crucial regulator of cell cycle and apoptosis.

Role of p53 in Diazald® Response

Research indicates that p53 plays a significant role in mediating cellular responses to alkylation damage caused by Diazald®. Specifically, cells expressing a mutant form of p53 (p53 ΔP) exhibit enhanced resistance to high doses of Diazald® compared to wild-type or p53-deficient cells. This resistance is attributed to the ability of p53 ΔP to upregulate the expression of O6-methylguanine-DNA methyltransferase (MGMT), a key enzyme involved in DNA repair.

- MGMT Expression : Following exposure to ionizing radiation (IR) or Diazald®, MGMT levels were found to be significantly elevated in p53 ΔP cells, facilitating effective DNA repair and promoting cell survival. Conversely, p53-deficient cells failed to induce MGMT expression, resulting in persistent DNA damage and cell death .

Case Studies and Experimental Findings

Several studies have documented the biological effects of Diazald®-N-methyl-d3:

- Cell Survival Studies :

-

DNA Damage Assessment :

- The extent of DNA damage was quantified using phosphorylated H2AX (γH2AX) as a marker. Cells treated with Diazald® exhibited increased γH2AX levels immediately post-treatment, which diminished over time in p53 ΔP and wild-type cells but remained elevated in p53-deficient cells, indicating an inability to repair the damage .

Summary of Biological Activity

The biological activity of Diazald®-N-methyl-d3 can be summarized as follows:

| Biological Activity | Mechanism | Cellular Response |

|---|---|---|

| Alkylation-induced DNA Damage | Induces formation of O6-methylguanine adducts | Activation of DNA repair pathways |

| Modulation of p53 Function | Enhances MGMT expression via p53 ΔP | Increased cell survival post-DNA damage |

| Resistance Mechanism | Upregulation of repair genes | Improved proliferation under alkylating stress |

Propiedades

IUPAC Name |

4-methyl-N-nitroso-N-(trideuteriomethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S/c1-7-3-5-8(6-4-7)14(12,13)10(2)9-11/h3-6H,1-2H3/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFKZOUIEAHOBHW-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(N=O)S(=O)(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101230663 | |

| Record name | 4-Methyl-N-(methyl-d3)-N-nitrosobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101230663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42366-72-3 | |

| Record name | 4-Methyl-N-(methyl-d3)-N-nitrosobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42366-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-N-(methyl-d3)-N-nitrosobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101230663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulfonamide, 4-methyl-N-(methyl-d3)-N-nitroso | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.554 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.